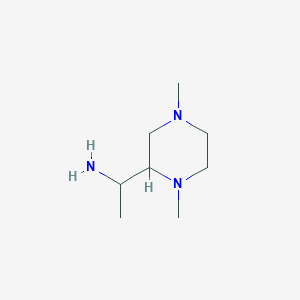

1-(1,4-Dimethylpiperazin-2-yl)ethan-1-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

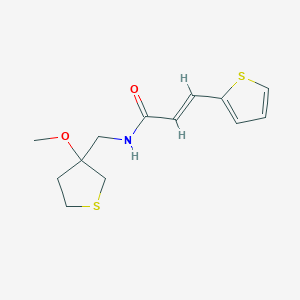

“1-(1,4-Dimethylpiperazin-2-yl)ethan-1-amine” is a chemical compound with the CAS Number: 1334149-64-2 . It has a molecular weight of 157.26 . The compound is stored at room temperature and is in liquid form .

Synthesis Analysis

The synthesis of piperazine derivatives, such as “this compound”, has been a subject of research. Some methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis

The IUPAC name of this compound is 1-(1,4-dimethyl-2-piperazinyl)ethanamine . The InChI code is 1S/C8H19N3/c1-7(9)8-6-10(2)4-5-11(8)3/h7-8H,4-6,9H2,1-3H3 .Physical And Chemical Properties Analysis

“this compound” is a liquid at room temperature .Aplicaciones Científicas De Investigación

Vaporization Properties

1-(1,4-Dimethylpiperazin-2-yl)ethan-1-amine has been studied for its vaporization properties. Efimova et al. (2010) investigated the molar enthalpies of vaporization of aliphatic poly-amines including 1,4-dimethylpiperazine. They derived vaporization enthalpies at the reference temperature of 298.15 K through temperature dependence measurements of vapor pressure using the transpiration method. This research provides valuable insights into the thermal properties and phase transitions of such compounds (Efimova et al., 2010).

Supramolecular Chemistry

The compound has been noted for its role in supramolecular chemistry. Zakaria et al. (2003) explored the use of (1R,3S)-Camphoric acid as a building block in supramolecular chemistry, forming adducts with a range of amines including 1,4-dimethylpiperazine. The research highlighted the diverse structures that can be generated by hard hydrogen bonds in such adducts, leading to the formation of chains, single sheets, pairwise-interwoven sheets, and three-dimensional frameworks (Zakaria et al., 2003).

Chemical Reactions and Synthesis

Westerhausen et al. (2001) discussed the chemical reactions and synthesis involving this compound. They described the lithiation of 2-(aminomethyl)pyridine and its subsequent reaction with specific compounds, leading to the formation of various complexes. The study provides a detailed insight into the reaction mechanisms and the potential applications of these complexes in various chemical synthesis processes (Westerhausen et al., 2001).

Molecular and Structural Studies

Detailed molecular and structural studies have been conducted on compounds involving this compound. Dega-Szafran et al. (2006) examined the crystal structure of a complex involving 1,4-dimethylpiperazine mono-betaine and p-hydroxybenzoic acid, providing insights into the hydrogen bonding and molecular interactions in such complexes (Dega-Szafran et al., 2006).

Mecanismo De Acción

Safety and Hazards

This compound is labeled with the signal word “Danger” and is associated with the hazard statements H302 and H314 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P260), washing thoroughly after handling (P264), not eating, drinking or smoking when using this product (P270), wearing protective gloves/protective clothing/eye protection/face protection (P280), and others .

Propiedades

IUPAC Name |

1-(1,4-dimethylpiperazin-2-yl)ethanamine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H19N3/c1-7(9)8-6-10(2)4-5-11(8)3/h7-8H,4-6,9H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGHRACQMCWVBQD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1CN(CCN1C)C)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H19N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-Methoxy-4,5-dihydrobenzo[e]benzothiazole-2-ylamine](/img/structure/B2593067.png)

![2-Cyclopropyl-4-[[4-(5-fluoro-6-phenylpyrimidin-4-yl)piperazin-1-yl]methyl]-1,3-thiazole](/img/structure/B2593069.png)

![7-(4-(cyclopentanecarbonyl)piperazine-1-carbonyl)-5-(2-methoxyethyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2593071.png)

![3-Fluoropropyl 4-(2-methylpyrazolo[1,5-a]pyrimidin-7-yl)phenyl ether](/img/structure/B2593072.png)

![2-({8,9-dimethoxy-2-[2-(2-methyl-1H-benzimidazol-1-yl)ethyl][1,2,4]triazolo[1,5-c]quinazolin-5-yl}thio)-N-(3-methylphenyl)acetamide](/img/structure/B2593080.png)

![N-[(2-methyl-1H-indol-3-yl)[4-(propan-2-yl)phenyl]methyl]pyridin-2-amine](/img/structure/B2593082.png)

![N-(4-bromo-2-fluorophenyl)-2-[2-(4-ethylphenyl)-4-oxo-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-5-yl]acetamide](/img/structure/B2593083.png)